Ammonium ricinoleate
Overview
Description
Ammonium Ricinoleate is a compound that is derived from ricinoleic acid, a major fatty acid found in castor oil . It is typically used in the production of various products due to its unique properties .
Synthesis Analysis
Ricinoleic acid, from which this compound is derived, can be prepared from castor oil through several methods such as the Twitchell and Colgate-Emery processes, as well as the alkaline catalyzed, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C18H34O3.H3N . The exact structure can be determined using techniques such as X-ray crystallography .
Scientific Research Applications
Tribological Applications
Ammonium tetrathiomolybdate, when combined with choline ricinoleate ionic liquid, enhances the lubricity in water-glycerol mixtures. This combination significantly improves antiwear and friction-reducing properties, with optimal concentrations identified for best performance. The mechanism behind this improvement is attributed to the generation of a stable hybrid tribofilm (Zheng, Ju, Zhao, & Wang, 2019).
Algicide in Aquaculture
Potassium ricinoleate has been evaluated as a selective blue-green algicide in channel catfish ponds. Its application did not affect key parameters like chlorophyll concentration or ammonia-nitrogen levels, indicating its potential use as an effective and environmentally benign algicide in aquaculture (Tucker & Lloyd, 1987).
Antitumor and Antibacterial Activity
Novel castor oil-based quaternary ammonium, synthesized from methyl ricinoleate, shows notable antibacterial activity. This suggests potential applications in the development of new antibacterial agents and antitumor treatments (Yang Xiao-hui, 2012).
Gelation Properties
Ricinelaidic acid and its ammonium salts demonstrate significant gelating abilities in organic liquids. These properties are influenced by structural factors like stereochemistry, charge, and chain length, providing insights into the development of new materials based on long-chain alkenoic acids (Zhang & Weiss, 2016).
Cosmetic Applications
Quaternary ammonium salts derived from triglycerides, including those from ricinoleate, have been explored for use in skin and hair products. The synthesis of these salts aims to retain the triglyceride skeleton while introducing quaternary groups, indicating their potential application in cosmetic formulations (Baydar & Johnston, 1991).
Nitrogen Nutrition in Plants
Studies on Ricinus communis (castor bean plant) have shown the effects of ammonium nutrition on plant growth and chemical composition. Ammonium was taken up more readily than nitrate by the foliage, impacting plant metabolism and nutrient cycling, highlighting the role of ammonium in agricultural practices (Allen & Smith, 1986).
Wastewater Treatment
Ammonium ion exchange in wastewater treatment, especially in the presence of organic contaminants, has been studied extensively. This involves using materials like zeolites and polymeric exchangers for the efficient removal of ammonium, contributing to environmental management and pollution control (Jorgensen & Weatherley, 2003).
Future Directions
Properties
IUPAC Name |
azane;(Z,12R)-12-hydroxyoctadec-9-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.H3N/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);1H3/b12-9-;/t17-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPSCDCCZHLDE-DPMBMXLASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-04-8 | |
Record name | Ammonium ricinoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10378-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium ricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium ricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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